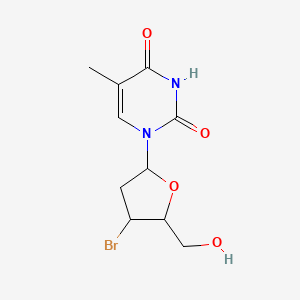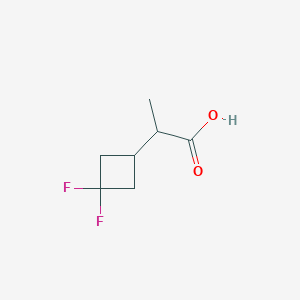
Bis(2,3,3-trichloroallyl)sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3,3-trichloroallyl)sulfide is an organosulfur compound with the molecular formula C6H4Cl6S. It is known for its unique chemical structure, which includes multiple chlorine atoms and a sulfide group. This compound is often used in various industrial applications due to its chemical properties.
Méthodes De Préparation
The synthesis of bis(2,3,3-trichloroallyl)sulfide typically involves the reaction of trichloroethylene with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Bis(2,3,3-trichloroallyl)sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The chlorine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Applications De Recherche Scientifique
Bis(2,3,3-trichloroallyl)sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research studies have explored its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of bis(2,3,3-trichloroallyl)sulfide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. The pathways involved in its mechanism of action include the formation of sulfoxides and sulfones, which can further react with biological molecules.
Comparaison Avec Des Composés Similaires
Bis(2,3,3-trichloroallyl)sulfide can be compared with other similar compounds such as bis(2-chloroethyl)sulfide and bis(2,3,3-trichloroallyl)disulfide. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, bis(2-chloroethyl)sulfide is known for its use as a chemical warfare agent, while bis(2,3,3-trichloroallyl)disulfide is used in different industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new applications and improving existing ones.
Propriétés
Formule moléculaire |
C6H4Cl6S |
|---|---|
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
1,1,2-trichloro-3-(2,3,3-trichloroprop-2-enylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H4Cl6S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h1-2H2 |
Clé InChI |
RZSYWKJIFMATPZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=C(Cl)Cl)Cl)SCC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)


![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)



![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)
![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)
![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)
